N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
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Overview
Description
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 3-fluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent, such as carbodiimides or acid chlorides, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Agriculture: The compound is explored for its potential as a pesticide or herbicide.
Materials Science: It is investigated for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-1,3-benzothiazol-2-yl)-n-methylglycine
- N-(4-ethoxy-1,3-benzothiazol-2-yl)-n,n-dimethylethane-1,2-diamine
- N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide
Uniqueness
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is unique due to the presence of both the benzothiazole and fluorobenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which may not be observed with similar compounds.
Properties
IUPAC Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-2-22-12-7-4-8-13-14(12)18-16(23-13)20-19-15(21)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIGRZZEWIZOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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